N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide
CAS No.: 764655-90-5
Cat. No.: VC16152204
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 764655-90-5 |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-16(26-3)17(27-4)10-15(13)25-2/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
| Standard InChI Key | ASRJGSDXSDUMFD-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide, reflects its two primary aromatic systems:
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4-Methylphenyl group: A toluene-derived substituent providing hydrophobic character.
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2,4,5-Trimethoxyphenyl group: A methoxy-rich aromatic ring capable of hydrogen bonding and π-π interactions .
The oxamide core () serves as a planar bridging unit, while the (E)-configured imine () introduces rigidity and stereochemical specificity. The SMILES notation confirms the spatial arrangement of substituents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 371.4 g/mol | |
| IUPAC Name | N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide | |
| InChIKey | LCUDXISMLCZMKW-RGVLZGJSSA-N |
Synthesis and Characterization
Analytical Characterization
Key techniques for structural validation include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm proton environments and carbon connectivity. The 2,4,5-trimethoxyphenyl group would exhibit distinct singlet resonances for methoxy protons.
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Infrared Spectroscopy (IR): Peaks at ~1650 cm (C=O stretch) and ~1600 cm (C=N stretch) .
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Mass Spectrometry: High-resolution MS showing a molecular ion peak at m/z 371.1554 ([M+H]) .
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 372.155 | 188.3 |
| [M+Na] | 394.137 | 198.3 |
| [M-H] | 370.141 | 191.9 |
Chemical Reactivity and Stability
Reactivity Profiles
The compound’s functional groups govern its reactivity:
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Oxamide Core: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
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Imine Bond: Prone to reduction (e.g., with NaBH) to form secondary amines or nucleophilic attack at the electrophilic carbon.
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Methoxy Groups: Participate in demethylation reactions under strong oxidizing conditions.
Stability Considerations
Thermogravimetric analysis (TGA) of analogous oxamides suggests decomposition temperatures above 200°C, indicating moderate thermal stability . Photodegradation studies are absent but warranted given the aromatic chromophores.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying methoxy groups to trifluoromethyl or halogens could improve target selectivity .
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Prodrug Design: Esterification of the oxamide carbonyls to enhance oral bioavailability .
Materials Science
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